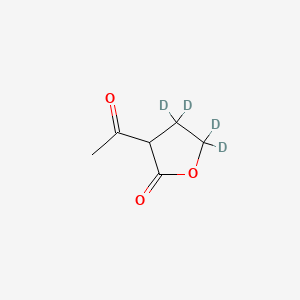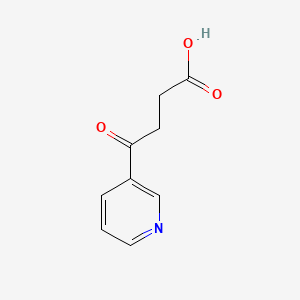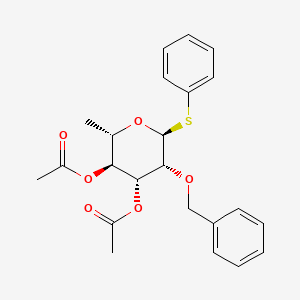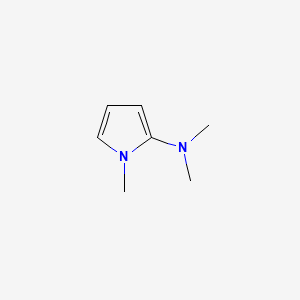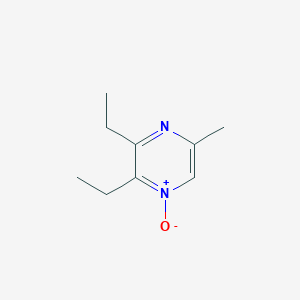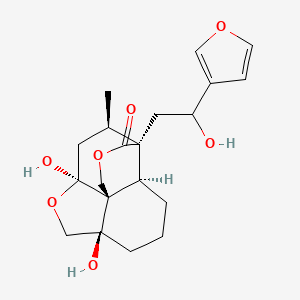
6-Hydroxywarfarin
Vue d'ensemble
Description
6-Hydroxywarfarin is a hydroxycoumarin . It is a metabolite of warfarin, which is a widely used anticoagulant .
Synthesis Analysis
Warfarin is metabolized in the liver by cytochrome P450s (P450 or CYP for a specific isoform) to generate five hydroxywarfarins for each drug enantiomer . The rate of metabolism of R-warfarin to R-6-hydroxywarfarin is 0.028-0.067 nmol/min/mg protein . The rate of metabolism of S-warfarin to S-6-hydroxywarfarin is 0.11-0.20 nmol/min/mg protein .
Molecular Structure Analysis
The molecular formula of 6-Hydroxywarfarin is C19H16O5 . The monoisotopic mass is 324.099762 Da .
Chemical Reactions Analysis
Hydroxywarfarin metabolites, including 6-Hydroxywarfarin, can inhibit the hydroxylation of warfarin by CYP2C9, thereby limiting enzymatic capacity toward S-warfarin .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
6-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant. Understanding its pharmacokinetics is crucial for optimizing warfarin dosing and minimizing adverse effects. Cytochromes P450 play a significant role in oxidizing warfarin to its hydroxylated metabolites, including 6-Hydroxywarfarin . This knowledge helps in predicting patient responses to warfarin therapy and in developing personalized medicine approaches.
Enzymatic Studies and Inhibition
The formation of 6-Hydroxywarfarin involves several polymorphic CYP450 enzymes. Research into these enzymes’ activity can lead to the discovery of potential enzyme inhibitors that could affect warfarin metabolism, thereby impacting its therapeutic efficacy and safety .
Toxicology and Safety Pharmacology
6-Hydroxywarfarin’s role in warfarin’s safety profile is an area of active research. Studies on its formation and clearance can provide insights into the risk factors for warfarin-related adverse events, which is critical for the drug’s safe use .
Analytical Chemistry
Developing analytical methods for the detection and quantification of 6-Hydroxywarfarin is essential for both clinical and research purposes. Techniques such as 2D LC/Q-TOF are used for the simultaneous identification and quantitation of hydroxylated warfarin metabolites from a single sample analysis .
Chemical Synthesis
6-Hydroxywarfarin can be synthesized for research purposes. Its chemical properties and synthesis pathways are studied to understand the structure-activity relationship of warfarin and its metabolites .
Orientations Futures
Large ongoing studies of genes involved in the actions of warfarin, together with prospective assessment of environmental factors, will undoubtedly increase the capacity to accurately predict warfarin dose . Hydroxywarfarin metabolites produced by CYP2C9 and other CYPs may limit metabolic capacity toward S-warfarin through competitive inhibition . Subsequent processing of hydroxywarfarins to secondary metabolites, such as hydroxywarfarin glucuronides, could suppress product feedback inhibition, and therefore could play an important role in the modulation of metabolic pathways governing warfarin inactivation and elimination .
Propriétés
IUPAC Name |
4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939073 | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxywarfarin | |
CAS RN |
17834-02-5 | |
| Record name | 6-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Does 6-hydroxywarfarin contribute to the anticoagulant effects of warfarin?
A1: While 6-hydroxywarfarin is a metabolite of warfarin, the provided research focuses on its formation and excretion rather than its direct pharmacological activity. [, ] The studies emphasize that S-warfarin is a more potent anticoagulant than R-warfarin, with S-7-hydroxywarfarin identified as its primary metabolite. [, ] This suggests that 6-hydroxywarfarin may not play a significant role in the anticoagulant effect compared to S-warfarin and S-7-hydroxywarfarin.
Q2: How do drugs like phenylbutazone and diltiazem affect the metabolism of warfarin to 6-hydroxywarfarin?
A2: Phenylbutazone has been shown to slow down the clearance of S-warfarin, the enantiomer primarily metabolized to 7-hydroxywarfarin, while increasing the clearance of R-warfarin. [] Since R-warfarin is a precursor to 6-hydroxywarfarin, phenylbutazone could potentially lead to an increase in 6-hydroxywarfarin formation. In contrast, diltiazem selectively inhibits the clearance of R-warfarin, specifically affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] This suggests that diltiazem could lead to a decrease in the formation of 6-hydroxywarfarin from R-warfarin.
Q3: Is there a difference in how R-6-hydroxywarfarin and S-6-hydroxywarfarin bind to proteins?
A3: Research indicates that both R-6-hydroxywarfarin and S-6-hydroxywarfarin have a lower binding affinity to human serum albumin (HSA) compared to the warfarin enantiomers. [] This suggests that these metabolites may be more readily cleared from the body. Phenylbutazone was found to increase the unbound fraction of both R-6-hydroxywarfarin and S-6-hydroxywarfarin, potentially influencing their distribution and elimination.
Q4: What are the primary routes of excretion for 6-hydroxywarfarin in rats?
A4: Studies in rats demonstrate that 6-hydroxywarfarin is excreted through both bile and urine. [] Following oral or intravenous administration of radiolabeled warfarin, a significant portion of the administered radioactivity was recovered in the bile as 6-hydroxywarfarin. This suggests that biliary excretion plays a major role in the elimination of 6-hydroxywarfarin in rats.
Q5: How is 6-hydroxywarfarin metabolized further in the liver?
A5: Studies using rat hepatocytes in primary culture show that 6-hydroxywarfarin undergoes phase II metabolism, primarily through conjugation with sulfate. [] This process forms sulfate conjugates of 6-hydroxywarfarin, which are then excreted from the liver.
Q6: What analytical techniques are used to study 6-hydroxywarfarin?
A6: Various analytical techniques are employed to study 6-hydroxywarfarin, including high-performance liquid chromatography (HPLC) for separation and quantification. [, , , ] Stereospecific HPLC assays are particularly valuable for distinguishing between the enantiomers of 6-hydroxywarfarin and other warfarin metabolites. [, ] Additionally, mass spectrometry can be coupled with HPLC to provide structural information and identify metabolites. []
Q7: Are there any known drug interactions involving fluconazole and 6-hydroxywarfarin formation?
A7: Fluconazole, an antifungal agent, potently inhibits cytochrome P450 2C9, the primary enzyme responsible for metabolizing S-warfarin to S-7-hydroxywarfarin. [] While the study doesn't directly investigate 6-hydroxywarfarin, fluconazole's inhibition of other metabolic pathways of warfarin could potentially alter the overall metabolic profile, including the formation of 6-hydroxywarfarin. Further research is needed to fully understand this potential interaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
